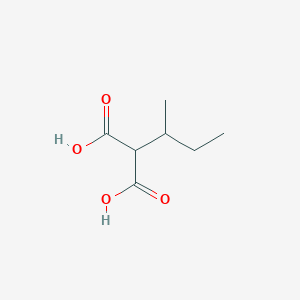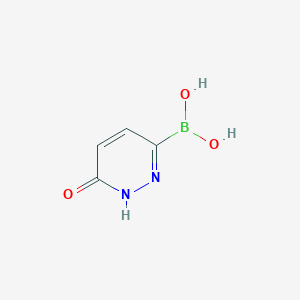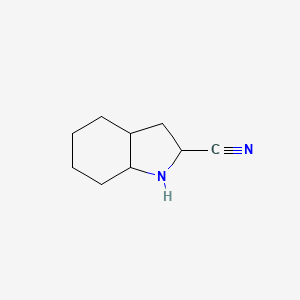
Butan-2-ylpropanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-butylmalonic acid, also known as 2-(sec-butyl)propanedioic acid, is an organic compound with the molecular formula C7H12O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a sec-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-sec-butylmalonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a weak base, such as sodium ethoxide, to form an enolate. The enolate then undergoes an alkylation reaction with sec-butyl bromide, followed by acidic hydrolysis and decarboxylation to yield 2-sec-butylmalonic acid .
Industrial Production Methods
Industrial production methods for 2-sec-butylmalonic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of enolate formation, alkylation, hydrolysis, and decarboxylation, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-sec-butylmalonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sec-butyl ketone or sec-butyl carboxylic acid, while reduction can produce sec-butyl alcohol .
Applications De Recherche Scientifique
2-sec-butylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-sec-butylmalonic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxyl groups. These groups can form stable intermediates with nucleophiles, electrophiles, and radicals, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Butylmal
Malonic acid: The parent compound, with two carboxyl groups attached to a central carbon.
Diethyl malonate: An ester derivative used in malonic ester synthesis.
Propriétés
Numéro CAS |
4372-15-0 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-butan-2-ylpropanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) |
Clé InChI |
IPMIXNDGJJXXJG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)


![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
![6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)

![7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B15072499.png)




